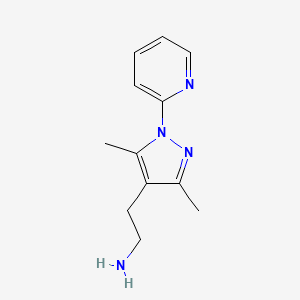

![molecular formula C12H6ClF3N4 B1451833 6-Cloro-3-[2-(trifluorometil)fenil][1,2,4]triazolo[4,3-b]piridazina CAS No. 1094452-66-0](/img/structure/B1451833.png)

6-Cloro-3-[2-(trifluorometil)fenil][1,2,4]triazolo[4,3-b]piridazina

Descripción general

Descripción

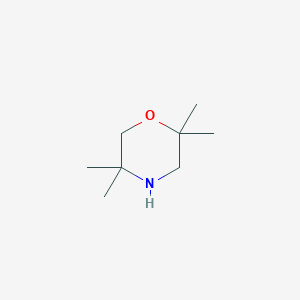

“6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It’s a part of the 1,2,4-triazolo[4,3-b]pyridazine class of compounds, which are known for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-b]pyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine .Chemical Reactions Analysis

While specific chemical reactions involving “6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine” are not available, similar compounds in the 1,2,4-triazolo[4,3-b]pyridazine class are known to undergo a variety of reactions. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis

The empirical formula of “6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine” is C11H6ClFN4 and its molecular weight is 248.64 .Aplicaciones Científicas De Investigación

Aplicaciones Agroquímicas

Este compuesto es un motivo estructural clave en ingredientes agroquímicos activos . Los derivados de trifluorometilpiridina (TFMP), que incluyen este compuesto, se utilizan principalmente en la protección de cultivos contra plagas . Más de 20 nuevos agroquímicos que contienen TFMP han adquirido nombres comunes ISO .

Aplicaciones Farmacéuticas

Los derivados de TFMP también se utilizan en la industria farmacéutica . Se ha concedido la aprobación de comercialización a cinco productos farmacéuticos que contienen la porción TFMP, y muchos candidatos se encuentran actualmente en ensayos clínicos .

Aplicaciones Veterinarias

En la industria veterinaria, se ha concedido la aprobación de comercialización a dos productos que contienen la porción TFMP .

Aplicaciones Antidiabéticas

El compuesto es un farmacóforo clave de la sitagliptina fosfato, un nuevo fármaco para el tratamiento de la diabetes mellitus tipo II .

Aplicaciones Antivirales

Los derivados de [1,2,4]triazolo [4,3- a ]quinoxalina, que es estructuralmente similar al compuesto en cuestión, han mostrado potencial actividad antiviral .

Métodos de Síntesis

El compuesto se puede sintetizar mediante diversos métodos, incluido el uso de peróxido de tert-butanol como oxidante y éter como disolvente y reactivo .

Mecanismo De Acción

Target of Action

Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

It’s known that triazole compounds can interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine in laboratory experiments include its low cost and ease of synthesis. Additionally, it has been found to have potential anti-inflammatory and anti-cancer activities. However, there are some limitations to using 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine in laboratory experiments. For example, its mechanism of action is not fully understood and the compound has not been extensively studied in humans.

Direcciones Futuras

The potential therapeutic uses of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine are still being studied. Future research should focus on elucidating the mechanism of action of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine and its potential role in the treatment of various diseases. Additionally, further studies should be conducted to evaluate the safety and efficacy of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine in humans. Additionally, further research should focus on developing novel formulations of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine that can be used for the treatment of various diseases. Finally, further research should focus on identifying potential drug-drug interactions of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine.

Análisis Bioquímico

Biochemical Properties

6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase . The interactions between 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine and these enzymes are primarily through hydrogen bonding and hydrophobic interactions, which can lead to the modulation of enzyme activity and subsequent biochemical pathways.

Cellular Effects

The effects of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins. Additionally, 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions. Additionally, 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine have been studied over various time points to understand its stability and long-term impact on cellular function . The compound has shown stability under physiological conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine can lead to sustained modulation of cellular pathways, potentially resulting in adaptive cellular responses.

Dosage Effects in Animal Models

The effects of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models . At lower doses, the compound has been observed to exert therapeutic effects, such as anti-inflammatory and analgesic activities. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can lead to the formation of active or inactive metabolites, which may influence the overall pharmacokinetic profile of the compound.

Transport and Distribution

The transport and distribution of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding to plasma proteins can influence the distribution and bioavailability of the compound in different tissues.

Subcellular Localization

The subcellular localization of 6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine is crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can impact the compound’s ability to interact with its molecular targets and exert its biochemical effects.

Propiedades

IUPAC Name |

6-chloro-3-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N4/c13-9-5-6-10-17-18-11(20(10)19-9)7-3-1-2-4-8(7)12(14,15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONNZBPLCXLFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,1-Dioxo-1lambda*6*-[1,2]thiazinan-2-yl)-acetic acid](/img/structure/B1451757.png)

![2-[(Dimethylsulfamoyl)(methyl)amino]acetic acid](/img/structure/B1451759.png)

![2-{1,4-dimethyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1451763.png)

![(Propan-2-yl)({[4-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1451768.png)

![methyl (2E)-3-(dimethylamino)-2-{(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acrylate](/img/structure/B1451770.png)

![6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451772.png)